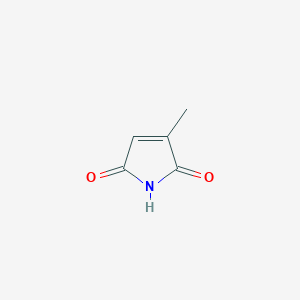

3-甲基吡咯-2,5-二酮

描述

Citraconimide, also known as Citraconimide, is a useful research compound. Its molecular formula is C5H5NO2 and its molecular weight is 111.1 g/mol. The purity is usually 95%.

The exact mass of the compound Citraconimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221310. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Citraconimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Citraconimide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

酰腙衍生的吡咯-2,5-二酮衍生物的合成

一项研究旨在合成新的3,4-二甲基-1H-吡咯-2,5-二酮衍生物,该衍生物是在N3取代的酰腙与2,3-二甲基马来酸酐反应中合成的 . 这些衍生物的结构和生物学性质得到了评估 .

潜在的抗炎剂

合成的3,4-二甲基-1H-吡咯-2,5-二酮衍生物的抗炎活性得到了检验 . 这是通过抗增殖研究和抑制抗CD3抗体或脂多糖刺激的人外周血单个核细胞(PBMC)培养物中促炎细胞因子(IL-6和TNF-α)的生产研究来完成的 .

抗菌活性

3,4-二甲基-1H-吡咯-2,5-二酮衍生物也表现出抗菌活性 . 它们的有效性已针对多种菌株进行了测试,包括金黄色葡萄球菌、粪肠球菌、乳酸乳球菌、大肠埃希氏菌、铜绿假单胞菌、小肠结肠炎耶尔森菌、耻垢分枝杆菌和珊瑚诺卡氏菌 .

结构研究

对合成的3,4-二甲基-1H-吡咯-2,5-二酮衍生物的结构研究表明,在固态和溶液中存在不同的Z和E立体异构体 .

吡咯并[1,2-a]嘧啶的合成

吡咯并[1,2-a]嘧啶是作为NH-吡咯的合成应用而合成的 . 这些吡咯并[1,2-a]嘧啶表现出不可预测的时间依赖性聚集诱导发射增强(AIEE)特性 .

聚集诱导发射增强(AIEE)特性

作用机制

Pharmacokinetics

Some physicochemical properties of the compound can provide insights into its potential pharmacokinetics . For instance, its high GI absorption suggests that it could be well-absorbed orally . . More detailed studies are needed to fully understand the pharmacokinetics of Citraconimide.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability . Other environmental factors such as pH, presence of other compounds, and specific cellular or tissue environments could potentially influence its action and efficacy, but more research is needed in this area.

生物活性

Citraconimide is a compound derived from citraconic anhydride, notable for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of citraconimide, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

Citraconimide is synthesized through the reaction of citraconic anhydride with various amines, leading to the formation of imides. The synthesis can be optimized using different solvents and conditions to achieve high yields and purity. For example, reactions in xylene with acetic acid have shown yields exceeding 95% under controlled conditions .

Mechanisms of Biological Activity

Citraconimide exhibits several biological activities, primarily through its role as a quorum sensing inhibitor (QSI) against pathogenic bacteria such as Pseudomonas aeruginosa. Quorum sensing is a communication mechanism that bacteria use to coordinate their behavior based on population density. By inhibiting this process, citraconimide can reduce the expression of virulence factors and biofilm formation, which are critical for bacterial pathogenicity.

Key Mechanisms:

- Quorum Sensing Inhibition : Citraconimide disrupts the signaling pathways that control virulence factor production in bacteria, leading to decreased pathogenicity .

- Antimicrobial Activity : It has been reported to inhibit the growth of mycobacteria, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Properties : Preliminary studies suggest that citraconimide may also exert anti-inflammatory effects, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities of Citraconimide

Case Studies

-

Quorum Sensing and Biofilm Disruption :

- A study investigated the efficacy of citraconimide in disrupting biofilms formed by Pseudomonas aeruginosa. The compound significantly reduced biofilm biomass when used in combination with conventional antibiotics like tobramycin. This combination therapy could enhance treatment outcomes for chronic infections associated with biofilms .

-

Inhibition of Mycobacterial Growth :

- Research demonstrated that citraconimide analogs exhibit significant inhibitory effects on mycobacterial strains. The structure-activity relationship (SAR) studies indicated that specific modifications to the citraconimide structure could enhance its antimicrobial potency, suggesting avenues for drug development against resistant strains .

- In Vitro Anti-inflammatory Studies :

属性

IUPAC Name |

3-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-3-2-4(7)6-5(3)8/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPORNPZJNRGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147950 | |

| Record name | Citraconimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-87-3 | |

| Record name | Citraconimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citraconimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citraconimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citraconimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citraconimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citraconimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWA8TSZ8FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。